Sinomendine

Description

Contextualization within Natural Product Research

Natural products have long been a cornerstone of drug discovery, with a substantial percentage of clinical drugs being derived directly or indirectly from them. mdpi.com Sinomenine (B1681799) is a prime example of a natural compound that has transitioned from traditional medicine to modern pharmacological research. taylorandfrancis.comrsc.org Extracted from the climbing plant Sinomenium acutum, native to Japan and China, this alkaloid has been a subject of interest for its diverse biological activities. rsc.orgwikipedia.org The plant itself has a history of use in traditional Chinese and Japanese medicine for treating conditions like rheumatism and arthritis. wikipedia.orgthieme-connect.com The scientific exploration of sinomenine and its derivatives is part of a broader effort to understand and harness the therapeutic potential of complex molecules found in nature.

Overview of Alkaloids from Sinomenium acutum Research

Sinomenium acutum is a rich source of various alkaloids, with sinomenine being the most prominent. thieme-connect.comtandfonline.com Research has led to the isolation and characterization of numerous other alkaloids from this plant, including morphinane, hasubanane, bisbenzylisoquinoline, aporphine, and protoberberine types. thieme-connect.com

| Alkaloid Type | Examples | Reference |

| Morphinane | Sinomenine, Sinomenine N-oxide, N-demethylsinomenine, Sinoacutine, N-norsinoacutine, 1-hydroxy-10-oxo-sinomenine, 4,5-epoxy-14-hydroxy sinomenine N-oxide | tandfonline.comacs.org |

| Hasubanane | Acutumine, Acutumidine | acs.org |

| Aporphine | Liriodenine | nih.gov |

| Protoberberine | 2-demethyl-oxypalmatine | thieme-connect.com |

| Other | Sinometumines A-K, Lysicamine, 5-ethoxycarbonylsinoracutine | thieme-connect.comnih.gov |

Recent studies have continued to uncover novel alkaloids from Sinomenium acutum. For instance, eleven previously undescribed alkaloids, named sinometumines A-K, were isolated, with some demonstrating inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes implicated in cancer and neurodegenerative diseases. nih.gov

Scope and Research Significance of Sinomenine and its Analogues

The research significance of sinomenine and its analogues lies in their broad spectrum of pharmacological effects. mdpi.comnih.gov Extensive studies have demonstrated its anti-inflammatory, immunosuppressive, neuroprotective, and anti-tumor properties. mdpi.comnih.govnih.gov This has prompted further investigation into its mechanisms of action and the synthesis of derivatives with potentially enhanced therapeutic efficacy and reduced side effects. rsc.orgeurekaselect.com

The development of sinomenine derivatives through structural modifications of its A, B, C, and D rings is a key area of research. mdpi.comeurekaselect.com These modifications aim to improve its drug-like properties, such as water solubility, and to enhance its biological activities. mdpi.com The diverse biological activities and the potential for chemical modification make sinomenine and its analogues a valuable scaffold for the development of new therapeutic agents for a range of diseases. mdpi.comrsc.org

Structure

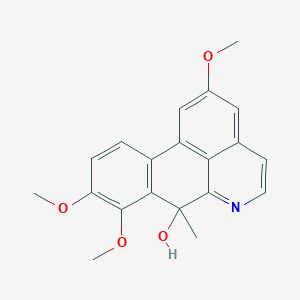

2D Structure

3D Structure

Properties

Molecular Formula |

C20H19NO4 |

|---|---|

Molecular Weight |

337.4 g/mol |

IUPAC Name |

5,6,15-trimethoxy-8-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),3,5,9,11,13,15-octaen-8-ol |

InChI |

InChI=1S/C20H19NO4/c1-20(22)17-13(5-6-15(24-3)18(17)25-4)14-10-12(23-2)9-11-7-8-21-19(20)16(11)14/h5-10,22H,1-4H3 |

InChI Key |

LQGMCNYUEUTNAW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=C(C=CC(=C2OC)OC)C3=C4C1=NC=CC4=CC(=C3)OC)O |

Origin of Product |

United States |

Synthetic Methodologies and Structure Activity Relationship Sar Studies

Total Synthesis Approaches for Sinomenine (B1681799)

The de novo construction of the intricate sinomenine framework represents a significant challenge in organic synthesis, primarily due to its dense array of stereocenters and fused ring systems. While much of the research has focused on semi-synthesis by modifying the naturally abundant alkaloid, approaches toward its total synthesis have been conceptualized, often in the context of synthesizing related morphinan (B1239233) and hasubanan (B79425) alkaloids.

Synthetic Pathways and Chemical Transformations

The total synthesis of molecules as complex as sinomenine often involves a multi-step sequence of chemical reactions. While a direct, step-by-step total synthesis of sinomenine is not extensively detailed in readily available literature, the strategies employed for structurally similar alkaloids, such as the hasubanan family, provide a clear roadmap for the necessary transformations. nih.gov A formal total synthesis of sinomenine has been reported, indicating that a key intermediate, which has previously been converted to sinomenine, was successfully synthesized. connectedpapers.com

The synthesis of related alkaloids, like (-)-sinoracutine, offers insight into the likely pathways. nih.gov Such a synthesis might begin with a readily available starting material like isovanillin. nih.gov Key transformations would include:

Catalytic Enantioselective Reactions: To establish the initial stereocenters, methods like catalytic enantioselective dearomative Michael additions are employed. This can create a core tricyclic structure from simpler aromatic precursors. nih.gov

Ring-Forming Reactions: The construction of the characteristic fused rings of the morphinan skeleton is a critical phase. This can involve intramolecular aldol (B89426) condensations to build key cyclic enone systems. nih.gov

Functional Group Interconversions: Throughout the synthesis, numerous functional group manipulations are necessary. These can include oxidations (e.g., Wacker oxidation), reductions, and the protection and deprotection of sensitive groups to allow for selective reactions at different parts of the molecule. nih.gov

Carbon-Nitrogen Bond Formation: The introduction of the nitrogen atom and the formation of the final nitrogen-containing ring (the D-ring) is a crucial step. This might be achieved through processes like reductive amination or an aza-Michael addition. nih.govcapes.gov.br

Stereochemical Considerations in Synthesis

Controlling the stereochemistry at multiple chiral centers is arguably the most critical challenge in the total synthesis of sinomenine. The molecule's specific three-dimensional arrangement is essential for its biological activity.

Asymmetric Catalysis: The foundation of a stereocontrolled synthesis is often an early-stage asymmetric reaction. Using chiral catalysts, such as in the Noyori asymmetric reduction or other enantioselective additions, allows for the creation of a specific enantiomer of a key intermediate, which then directs the stereochemistry of subsequent steps. researchgate.net

Substrate Control: As the molecule becomes more complex, the existing stereocenters can influence the outcome of new bond formations. This substrate-controlled diastereoselectivity is vital for correctly setting the relative stereochemistry of the fused ring system. oapen.org

Stereoselective Cyclizations: Intramolecular reactions, such as Diels-Alder or aldol cyclizations, must be carefully designed to proceed with high stereoselectivity, ensuring the correct fusion of the rings. connectedpapers.com For instance, the intramolecular aza-Michael addition used in the synthesis of the related cepharamine (B99468) alkaloid proceeds as a domino sequence to create the aza-[4.4.3]-propellane structure with high diastereoselectivity. nih.gov

Design and Synthesis of Sinomenine Analogues

Given the therapeutic potential and the limitations of natural sinomenine, extensive research has been dedicated to synthesizing derivatives with improved properties. oapen.org These efforts often start with the natural product itself, modifying its structure to probe for enhanced biological activity. oapen.org The reaction sites on the sinomenine scaffold are typically categorized based on its four rings: the aromatic A-ring, the benzylic B-ring, the enone-containing C-ring, and the tertiary amine in the D-ring. oapen.org

Generation of Dimeric and Other Novel Analogues

One fruitful strategy in the search for more potent sinomenine derivatives has been the creation of dimeric structures. Researchers have synthesized homodimers by linking two sinomenine units together, often through flexible spacers attached at the 4-hydroxyl position. nih.gov The oxidation of sinomenine can also lead to the stereoselective formation of unique C-C linked dimers. tandfonline.com

Beyond dimerization, a variety of novel analogues have been generated through different chemical strategies:

Heterocyclic Fused Derivatives: By reacting sinomenine with other chemical building blocks, new heterocyclic rings can be attached to the core structure. For example, isoxazole (B147169) derivatives have been synthesized via a 1,3-dipolar cycloaddition reaction, a key step involving the reaction of an alkyne-modified sinomenine with a nitrile oxide. nih.govresearchgate.net

Ring Distortions: Strategic chemical reactions have been used to alter the fundamental ring structure of sinomenine, leading to novel scaffolds through ring fusion, contraction, expansion, and rearrangement. chinesechemsoc.org This "complexity-to-diversity" approach has generated a library of structurally complex and diverse compounds starting from the natural product. chinesechemsoc.org

Derivatives with Specific functionalities: Researchers have also synthesized derivatives bearing particular chemical moieties to enhance their therapeutic profile, such as H2S-donating sinomenine derivatives. researchgate.net

Rational Design Strategies for Structural Modification

The design of new sinomenine analogues is often guided by rational principles aimed at improving efficacy and other pharmacological properties. nih.govconnectedpapers.com

Targeted Functional Group Modification: Modifications are often directed at specific functional groups known to influence bioactivity. For instance, the phenolic hydroxyl group at C-4 and the aromatic hydrogen at C-1 are common targets for chemical modification to enhance anti-inflammatory activity. connectedpapers.com Introducing amino acid fragments or nitrogen-based heterocycles are other strategies employed to improve biological properties. connectedpapers.com

Computational Docking: Molecular modeling and computational docking studies are used to predict how a designed analogue might bind to a specific biological target, such as the NF-κB protein complex. dntb.gov.ua This allows for a more rational design of derivatives with potentially higher inhibitory activity. dntb.gov.ua

Multi-Ring Modification: A systematic approach involves making chemical changes to each of the four rings (A, B, C, and D) of the sinomenine molecule to create a library of derivatives for biological screening. connectedpapers.comsemanticscholar.org This helps in understanding the role of each part of the scaffold.

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of sinomenine and its analogues relates to their biological effects. These investigations provide valuable insights for the design of more potent and selective compounds. connectedpapers.com

Key findings from SAR studies include:

Importance of C-1 and C-4 Positions: Modifications at the C-1 and C-4 positions on the A-ring have been shown to significantly influence anti-inflammatory activity. connectedpapers.com For example, introducing a formyl group at the C-1 position resulted in a derivative with potent inhibitory effects on inflammation markers.

Role of Dimerization: The creation of dimeric analogues has been shown to enhance biological activity. Several homodimers have demonstrated more potent inhibition of pro-inflammatory molecules like nitric oxide (NO), IL-6, and TNF-α compared to the parent sinomenine monomer. nih.gov

Stereochemistry in Dimers: The stereochemistry of the linkage in dimeric compounds is critical. Studies have shown that (S)-dimers can exhibit better biological activity than their (R)-dimer counterparts, highlighting the importance of the three-dimensional structure.

Linker Length in Dimers: In ester-linked dimers, the length of the linker connecting the two sinomenine units has been found to greatly impact the biological profile, with longer linkers sometimes improving the inhibitory activity on NO production. nih.gov

Amino Acid and Heterocyclic Moieties: The introduction of protected amino acids at the C-4 position can enhance anti-inflammatory activities. connectedpapers.com Among nitrogen-containing heterocyclic additions, derivatives with a pyrazine (B50134) group have shown stronger activity compared to those with pyridazine (B1198779) or pyrimidine (B1678525) rings. connectedpapers.com

These synthetic and SAR studies collectively advance the potential of sinomenine as a lead compound, providing a deeper understanding of its chemical biology and paving the way for the development of new therapeutics. connectedpapers.com

Correlating Structural Features with Preclinical Biological Activity

The structure-activity relationship (SAR) of sinomenine derivatives reveals that modifications on all four rings (A, B, C, and D) of the morphinan core can significantly influence their preclinical biological activity. eurekaselect.comrsc.org The primary focus of these modifications has been to enhance the anti-inflammatory and cytotoxic properties of the parent compound. rsc.orgresearcher.life

Modifications on the A ring, particularly at the C-1 and C-4 positions, have been a key area of investigation. researcher.lifenih.govmdpi.com The phenolic hydroxyl group at C-4 is not only a site for easy modification but has also been implicated in potential allergic reactions in vivo, making its derivatization a strategy to potentially improve the safety profile. nih.gov Studies have shown that introducing various substituents at these positions can lead to derivatives with enhanced biological activities. researcher.lifenih.gov For instance, the introduction of amino acid groups has been explored to improve both anti-inflammatory and anti-tumor activities, as well as to increase the solubility of the compounds. nih.gov Similarly, the incorporation of nitrogen-based heterocyclic moieties, which are prevalent in many small-molecule drugs, has been a successful strategy to augment the anti-inflammatory effects of sinomenine. nih.gov

The C-ring, containing an enone functional group, and the D-ring, which includes a trialkylamine, are also important sites for structural alterations. rsc.org Modifications at these positions have been shown to impact the pharmacological profile of the resulting derivatives.

A notable strategy to enhance bioactivity has been the synthesis of sinomenine dimers. By linking two sinomenine monomers, often through flexible spacers, researchers have been able to achieve significant improvements in anti-inflammatory properties. The length and nature of the linker in these dimers play a crucial role in their biological activity. For example, in a series of ester-linked sinomenine dimers, longer linkers were found to enhance the inhibition of nitric oxide (NO) production, a key inflammatory mediator. Conversely, for ether-linked dimers, an opposite trend was observed, highlighting the nuanced structure-activity relationships.

The following table summarizes the preclinical biological activity of selected sinomenine derivatives with modifications at various positions.

| Compound/Derivative | Structural Modification | Preclinical Biological Activity | Reference |

| Compound 17 | Introduction of an amino acid and a nitrogen-based heterocyclic fragment | Significantly inhibited LPS-induced secretion of NO (IC50 = 30.28 ± 1.70 μM) and suppressed the expression of iNOS, IL-6, and TNF-α in RAW264.7 cells. Showed excellent in vivo anti-inflammatory and analgesic effects. | rsc.orgnih.gov |

| Homodimer 3b | Dimer of sinomenine linked via an ester bond | Effectively inhibited LPS-induced inflammatory mediators (NO, IL-6, or TNF-α) in RAW264.7 cells by specifically inhibiting the NF-κB signaling pathway. | |

| Monomer 2f | Monomeric derivative with a modified linker | Effectively inhibited LPS-induced inflammatory mediators (NO, IL-6, or TNF-α) in RAW264.7 cells by suppressing IκBα degradation. | |

| Chlorine-containing derivatives (5g, 5i, 5j, 6a, 6d, 6e, 6g) | Introduction of chlorine atoms at C-1 and C-4 positions | Exhibited significant cytotoxic activity against various cancer cell lines (MCF-7, Hela, HepG2, SW480, A549). | mdpi.com |

| Sinomenine–pyrazine hybrids (10 and 11) | Hybridization with pyrazine at the C-4 position | Showed up to 99% inhibition of TNF-α. | mdpi.com |

| Sinomenine-4-hydroxy-palmitate (Compound 12) | Introduction of a palmitic acid group at the 4-OH position | Increased survival rate of LPS-treated mice and decreased expression of IL-1β, IL-6, and TNF-α. | mdpi.com |

Positional and Stereochemical Impact on Pharmacological Effects

The specific position of a functional group on the sinomenine scaffold and the stereochemistry of the molecule are critical determinants of its pharmacological effects. SAR studies have consistently demonstrated that even minor changes in the position of a substituent can lead to significant differences in biological activity. mdpi.com

The C-1 and C-4 positions on the A-ring are considered promising sites for modification to enhance the anti-rheumatoid arthritis (RA) effects of sinomenine. mdpi.com Minor alterations, such as the introduction of ester groups at these positions, have been shown to significantly boost the anti-RA properties of the parent molecule. mdpi.com This highlights the sensitivity of the biological targets to the chemical environment around the A-ring.

Furthermore, the stereochemistry of sinomenine derivatives has been shown to have a profound impact on their biological activity. This is particularly evident in the case of sinomenine dimers. A study involving the synthesis and biological evaluation of unique stereodimers of sinomenine analogues revealed that the stereochemical configuration at the point of dimerization is a key factor influencing their inhibitory activity on NO production. nih.gov Specifically, (S)-dimers were found to exhibit significantly better bioactivity than their corresponding (R)-dimers. nih.gov This stereochemical preference suggests that the target molecules have a specific three-dimensional binding pocket, and the (S)-configuration allows for a more favorable interaction, leading to enhanced pharmacological effects.

The following table illustrates the impact of stereochemistry on the preclinical biological activity of sinomenine analogue dimers.

| Compound | Stereochemistry | Inhibitory Activity on NO Production | Reference |

| (S)-dimers | S-configuration at the linkage | Displayed better bioactivity | nih.gov |

| (R)-dimers | R-configuration at the linkage | Lower bioactivity compared to (S)-dimers | nih.gov |

| Compound 2a | (S)-dimer | Potent inhibitory activity on NO production and significant suppression of iNOS mRNA expression | nih.gov |

| Compound 2b | (S)-dimer | Potent inhibitory activity on NO production and significant suppression of iNOS mRNA expression | nih.gov |

Molecular Mechanisms of Action in Preclinical Models

Modulatory Effects on Cellular Signaling Pathways

Sinomenine (B1681799) exerts its effects by intervening in several critical intracellular signaling pathways. These interactions are fundamental to its observed anti-inflammatory, antioxidant, and immunomodulatory properties.

Nuclear Factor-kappa B (NF-κB) Pathway Regulation

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory responses. Sinomenine has been shown to inhibit this pathway's activation. mdpi.comeuropeanreview.org It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. mdpi.comnih.gov This action, in turn, blocks the nuclear translocation of the p65 subunit of NF-κB, a crucial step for the transcription of pro-inflammatory genes. mdpi.comnih.govresearchgate.net Studies have demonstrated that sinomenine can down-regulate RANKL-induced NF-κB activation. nih.gov In models of inflammation, sinomenine has been observed to inhibit the phosphorylation of p65, IκBα, and p38MAPK, effectively blocking the activation of the NF-κB pathway. mdpi.com

Mitogen-Activated Protein Kinase (MAPK) Cascades

The Mitogen-Activated Protein Kinase (MAPK) cascades, including ERK, JNK, and p38 MAPK, are pivotal in translating extracellular signals into cellular responses. Sinomenine has been found to modulate these cascades, although its effects can be context-dependent. mdpi.comamegroups.cn In some preclinical models, sinomenine inhibits the phosphorylation of p38 and JNK, but not ERK1/2. nih.govcapes.gov.br Conversely, other studies report that sinomenine can inhibit the phosphorylation of ERK1/2 and p38 MAPK. europeanreview.orgnih.govresearchgate.net This suggests that sinomenine's influence on MAPK signaling may be cell-type specific. For instance, in endothelial cells stimulated with lipopolysaccharide (LPS), sinomenine significantly reduced the phosphorylation of ERK1/2 and p38. researchgate.net Furthermore, sinomenine has been shown to suppress the JNK signaling pathway, which is involved in apoptosis and inflammation. aging-us.com

PI3K/Akt/mTOR Pathway Dynamics

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Sinomenine has been shown to inhibit this pathway, contributing to its anti-cancer effects in preclinical studies. mdpi.com Research indicates that sinomenine can suppress the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR. mdpi.com This inhibition can lead to the induction of autophagy and a reduction in cell viability in cancer cell lines. mdpi.com For example, in renal carcinoma cells, sinomenine was found to promote autophagy and inhibit cell proliferation by inhibiting the PI3K/AKT/mTOR signaling pathway. amegroups.org

Nrf2 Signaling Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary cellular defense mechanism against oxidative stress. Sinomenine is a known activator of this pathway. mdpi.comnih.gov It promotes the nuclear translocation of Nrf2, which then binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes. frontiersin.orgnih.gov This leads to the upregulation of downstream targets such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO-1). nih.govfrontiersin.orgspandidos-publications.com The activation of the Nrf2-ARE pathway by sinomenine has been demonstrated to alleviate oxidative stress and inflammation in various preclinical models, including those for cerebral injury and pulmonary fibrosis. nih.govmagtech.com.cn Studies have shown that sinomenine can down-regulate Keap1 expression, a negative regulator of Nrf2, thereby promoting Nrf2's nuclear translocation and subsequent activation of antioxidant defenses. nih.govmagtech.com.cn

JAK/STAT Pathway Modulation

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling and immune responses. Sinomenine has been shown to modulate this pathway, often by inhibiting the phosphorylation of key signaling molecules. mdpi.com In preclinical models of inflammation and cancer, sinomenine has been observed to inhibit the phosphorylation of STAT3. frontiersin.orgjcu.cz For instance, in glioma cells, sinomenine induced growth suppression by inhibiting the phosphorylation of STAT3. jcu.cz It can also affect the upstream activators, such as JAK2. nih.govnih.gov Studies have shown that sinomenine can inhibit the microglial JAK2/STAT3 pathway, contributing to its analgesic effects in models of cancer-induced bone pain. nih.gov Furthermore, sinomenine has been reported to inhibit the IL-6/JAK2/STAT3 signaling pathway. frontiersin.orgsci-hub.se

RANK/RANKL/OPG System Interactions

The RANK/RANKL/OPG system is a critical regulator of bone metabolism, particularly osteoclast differentiation and activation. Sinomenine has been shown to interfere with this system, suggesting its potential in treating bone-related disorders. nih.govcapes.gov.br It has been found to decrease the serum levels of RANKL (Receptor Activator of Nuclear Factor-κB Ligand) and increase the levels of OPG (Osteoprotegerin), a decoy receptor for RANKL. capes.gov.brtandfonline.com This modulation effectively reduces the RANKL/OPG ratio, which is a key determinant of bone resorption. tandfonline.com In vitro studies have shown that sinomenine can inhibit RANKL-induced osteoclast formation and the expression of osteoclast-specific genes. nih.govplos.org Furthermore, sinomenine has been observed to suppress the expression of TRAF6, a key adaptor molecule downstream of RANK. nih.govcapes.gov.br

Enzyme Activity Modulation

Sinomenine exerts its pharmacological effects by modulating various key enzymes involved in inflammatory and cellular signaling pathways. In preclinical models, its ability to inhibit or suppress specific enzymes underscores its therapeutic potential.

Cyclooxygenase-2 (COX-2) Inhibition

Sinomenine has demonstrated a notable inhibitory effect on Cyclooxygenase-2 (COX-2), an enzyme pivotal to the inflammatory process by synthesizing prostaglandins. nih.govflorajournal.com This inhibition is considered a significant part of its anti-inflammatory and potential anti-tumor mechanisms. nih.gov Research indicates that sinomenine functions as a selective COX-2 inhibitor, showing a preferential inhibitory action on COX-2 over its constitutive counterpart, COX-1. florajournal.com

In preclinical studies using human colon carcinoma cells (SW1116), sinomenine was shown to suppress the expression of COX-2. nih.gov This effect was also observed in vivo in nude mouse xenograft models, where sinomenine treatment led to a dose-dependent decrease in both COX-2 protein and mRNA expression. nih.gov Further studies in enriched microglia showed that even sub-picomolar concentrations of sinomenine significantly inhibited COX-2 mRNA expression. ki.se The underlying mechanism for this inhibition may be linked to its ability to suppress the activity of the nuclear transcription factor NF-κB, which is a key regulator of COX-2 gene expression. florajournal.com

Table 1: Research Findings on Sinomenine and COX-2 Inhibition

| Model System | Key Findings | Reference(s) |

|---|---|---|

| Human Colon Carcinoma Cells (SW1116) | Inhibited COX-2 expression. | nih.gov |

| Nude Mice with SW1116 Xenografts | Resulted in dose-dependent decreases in COX-2 protein and mRNA expression. | nih.gov |

| Lipopolysaccharide (LPS)-induced PC-12 cells | Significantly inhibited the expression of COX-2. | florajournal.com |

| Enriched Microglia | Sub-picomolar concentrations significantly inhibited COX-2 mRNA expression. | ki.se |

| Arthritis Rats | Reduced COX-2 in arthritis rats when combined with acupuncture. | mdpi.com |

Inducible Nitric Oxide Synthase (iNOS) Suppression

Sinomenine has been shown to suppress the expression and activity of inducible nitric oxide synthase (iNOS), an enzyme that produces large quantities of nitric oxide (NO) during inflammatory responses. nih.govsemanticscholar.org Under pathological conditions, such as inflammation, iNOS is upregulated and contributes to tissue damage. nih.govmdpi.com

In a murine model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, oral administration of sinomenine hydrochloride effectively suppressed the expression of iNOS. semanticscholar.orgnih.gov Similarly, in in vitro studies involving cultured microglia subjected to oxygen-glucose deprivation (OGD), sinomenine treatment suppressed the OGD-induced increase in iNOS expression. frontiersin.org Research suggests that sinomenine can selectively inhibit iNOS in activated macrophages and microglia, which is a therapeutic advantage over non-selective NOS inhibitors. nih.gov This selective action helps control the pathological effects of excessive NO production during neuroinflammation and other inflammatory conditions without affecting the homeostatic functions of other NOS isoforms. nih.gov

Table 2: Research Findings on Sinomenine and iNOS Suppression

| Model System | Key Findings | Reference(s) |

|---|---|---|

| DSS-induced Colitis in Mice | Reduced iNOS levels. | semanticscholar.orgnih.gov |

| Oxygen-Glucose Deprivation (OGD)-induced Microglia | Suppressed the increase in iNOS expression. | frontiersin.org |

| Activated Macrophages/Microglia | Potently reduces NO synthesis and selectively inhibits iNOS expression. | nih.gov |

| Arthritis Rats | Inhibited iNOS when combined with acupuncture. | mdpi.com |

Protein Kinase C (PK-C) Activity

Sinomenine modulates the activity of Protein Kinase C (PK-C), a family of enzymes crucial for regulating various cellular signal transduction pathways, including those involved in vasoconstriction. nih.govnih.gov In vascular smooth muscle cells, the activation of PK-C is an important trigger for vasoconstriction. nih.govfrontiersin.org

Studies on isolated rat aortic rings have shown that sinomenine can mitigate vasoconstriction induced by a PK-C activator, phorbol (B1677699) 12,13-dibutyrate. nih.govfrontiersin.org Furthermore, the vasodilative effects of sinomenine are significantly weakened when pre-treated with staurosporine, a known PK-C inhibitor. nih.govnih.gov These findings collectively suggest that sinomenine exerts part of its vasorelaxant effects by suppressing the activity of PK-C in vascular smooth muscle cells. nih.govfrontiersin.org

Table 3: Research Findings on Sinomenine and Protein Kinase C (PK-C) Activity

| Model System | Key Findings | Reference(s) |

|---|---|---|

| Isolated Rat Aortal Rings | Mitigated vasoconstriction induced by a PK-C activator. | nih.govfrontiersin.org |

| Vascular Smooth Muscle Cells | Causes vasorelaxation via modulation of PK-C activity. | nih.govresearchgate.net |

| Aortic Smooth Muscle Cells | Pre-treatment with a PK-C inhibitor (staurosporine) attenuated sinomenine-induced vasorelaxation. | nih.govnih.gov |

Calcium Channel Modulation

Sinomenine's pharmacological profile includes the modulation of calcium channels, which are critical in processes such as neuronal signaling and muscle contraction. nih.govsci-hub.se It has been found to inhibit L-type calcium currents (ICa) in guinea pig ventricular cardiomyocytes. nih.gov At a concentration of 1 mM, sinomenine inhibited the ICa by 18.2%. nih.gov This inhibitory effect on Ca2+ channels is also observed in vascular smooth muscle cells, contributing to its vasorelaxant properties. nih.govresearchgate.net

Beyond its cardiovascular effects, the modulation of calcium channels by sinomenine is linked to its neuroprotective actions. sci-hub.se In cultured rat neurons, sinomenine was found to exert neuroprotective effects through the inhibition of voltage-gated calcium channels. sci-hub.se This mechanism may contribute to its potential efficacy in models of epilepsy and cerebral ischemia. sci-hub.se

Table 4: Research Findings on Sinomenine and Calcium Channel Modulation

| Model System | Key Findings | Reference(s) |

|---|---|---|

| Guinea Pig Ventricular Cardiomyocytes | Inhibited L-type Ca2+ current (ICa). | nih.gov |

| Vascular Smooth Muscle Cells | Causes vasorelaxation through the inhibition of Ca2+ channels. | nih.govresearchgate.net |

| Rat Cultured Neurons | Exerted neuroprotective effects through inhibition of voltage-gated calcium channels. | sci-hub.se |

| Rat Ischemic Brain Tissue | Intravenous injection effectively reduced mRNA of acid-sensing ion channel 1a (ASIC1a), which is permeable to calcium. | sci-hub.se |

Cytokine and Inflammatory Mediator Regulation

A cornerstone of sinomenine's mechanism of action is its ability to regulate the complex network of cytokines and other inflammatory mediators that drive inflammatory processes.

Downregulation of Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, IL-8, TNF-α)

Sinomenine has a potent and well-documented inhibitory effect on the production and expression of key pro-inflammatory cytokines. nih.gov In various preclinical models of inflammatory diseases, sinomenine consistently demonstrates the ability to downregulate cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). mdpi.com

In models of arthritis, sinomenine treatment has been shown to reduce serum levels of IL-1β and IL-6 in rats with collagen-induced arthritis. nih.gov In fibroblast-like synoviocytes, sinomenine inhibited the TNF-α-induced expression of IL-6 and the chemokine CXCL8 (IL-8). mdpi.com Similarly, in models of colitis, sinomenine administration reduced the levels of TNF-α and IL-6. semanticscholar.org This broad-spectrum suppression of pro-inflammatory cytokines is also evident in models of neuroinflammation, where sinomenine treatment significantly inhibited the production of TNF-α and IL-1β in the brain tissue of mice with cerebral ischemia and in cultured microglia. frontiersin.orgspandidos-publications.com Furthermore, in human mast cells (HMC-1), sinomenine was found to reduce the expression of TNF-α, IL-6, and IL-8. mdpi.com

Table 5: Research Findings on Sinomenine and Pro-inflammatory Cytokine Downregulation

| Model System | Cytokines Downregulated | Reference(s) |

|---|---|---|

| Collagen-Induced Arthritis (CIA) Rats | IL-1β, IL-6 | nih.gov |

| Complete Freund's Adjuvant (CFA) Model Rats | TNF-α, IL-1β, IL-6 (mRNA expression) | nih.gov |

| Adjuvant-Induced Arthritis (AIA) Rat Model | TNF-α, IL-6, IL-1β | nih.gov |

| Fibroblast-like Synoviocytes | IL-6, IL-8 (CXCL8) | mdpi.com |

| Human Mast Cells (HMC-1) | TNF-α, IL-6, IL-8 | mdpi.com |

| DSS-induced Colitis in Mice | TNF-α, IL-6 | semanticscholar.org |

| Middle Cerebral Artery Occlusion (MCAO) Model Mice | TNF-α, IL-1β | spandidos-publications.com |

| Oxygen-Glucose Deprivation (OGD)-induced Microglia | TNF-α, IL-6, IL-1β | frontiersin.org |

| Spinal Cord Injury (SCI) Model | IL-1β, IL-6, TNF-α | researchgate.net |

| LPS-stimulated RAW264.7 Macrophages | IL-1β, IL-6, TNF-α | phcog.com |

Upregulation of Anti-inflammatory Cytokines (e.g., IL-10)

Sinomenine has demonstrated the ability to modulate the immune response by increasing the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). In a study involving a mouse model of colitis, sinomenine administration led to an increase in IL-10 levels. nih.gov Similarly, in collagen-induced arthritis (CIA) in rats, sinomenine treatment moderately increased IL-10 levels. spandidos-publications.com In vitro studies on RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS) also showed that sinomenine treatment upregulated the expression of IL-10. spandidos-publications.com Further research on a mouse model of ischemic stroke and in BV2 microglial cells revealed that sinomenine treatment upregulated the expression of IL-10, suggesting a role in modulating microglial polarization towards an anti-inflammatory M2 phenotype. nih.gov In a dextran sulfate sodium (DSS)-induced colitis model in mice, sinomenine treatment significantly reversed the DSS-induced downregulation of IL-10 mRNA expression levels in the colon. tandfonline.com

Inhibition of Prostaglandin (B15479496) D2 (PGD2) and Leukotriene C4 (LTC4) Production

Preclinical studies have shown that sinomenine can inhibit the production of key lipid mediators of inflammation, namely Prostaglandin D2 (PGD2) and Leukotriene C4 (LTC4). In mouse bone marrow-derived mast cells (BMMCs) stimulated with PMA and A23187, sinomenine was found to inhibit the production of both PGD2 and LTC4. tandfonline.comnih.govplos.org This inhibitory effect was dose-dependent. nih.govplos.org The suppression of these pro-inflammatory eicosanoids is a significant part of sinomenine's anti-inflammatory and anti-allergic potential. tandfonline.commdpi.comspandidos-publications.com

Impact on Nitric Oxide (NO) Production

Sinomenine has been shown to consistently inhibit the production of nitric oxide (NO), a key inflammatory mediator. In vitro studies using the macrophage-like cell line RAW 264.7 activated by interferon-gamma/lipopolysaccharide demonstrated significant inhibition of NO production by sinomenine. mdpi.com An N-oxide derivative of sinomenine also showed a potent inhibitory effect on NO release. researchgate.net Furthermore, sinomenine has been observed to inhibit the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. researchgate.netacs.orgscielo.br This effect has been noted in various preclinical models, including lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 cells and in a rat model of osteoarthritis. mdpi.comd-nb.infoplos.org The inhibition of iNOS expression and subsequent NO production is a key mechanism of sinomenine's anti-inflammatory action. spandidos-publications.commdpi.comnih.gov

Cellular Process Modulation

Regulation of Cell Proliferation and Apoptosis

Sinomenine exerts significant regulatory effects on cell proliferation and apoptosis, particularly in cancer cell lines. Studies have shown that sinomenine can inhibit the proliferation of various cancer cells, including those from lung, gastric, liver, and breast cancers, as well as glioblastoma. spandidos-publications.com In malignant glioma cells, sinomenine induced a G0/G1 cell cycle arrest and apoptosis in a concentration-dependent manner. spandidos-publications.com This was associated with the downregulation of sirtuin 1 and an increase in p53 expression and acetylation. spandidos-publications.com

In human hepatocellular carcinoma (HCC) cells, sinomenine hydrochloride (SH) was found to inhibit growth by promoting G1 phase cell cycle arrest and inducing caspase-dependent apoptosis. jst.go.jp This involved the upregulation of p21, disruption of mitochondrial membrane potential, and modulation of Bcl-2 family proteins. jst.go.jpamegroups.org Similarly, in retinoblastoma cells, sinomenine decreased proliferation and promoted apoptosis in a dose-dependent manner. nih.gov It also regulated the expression of Bcl-2 and Bax. nih.govnih.gov Furthermore, in melanoma cells, sinomenine was found to inhibit proliferation and promote apoptosis. nih.gov

Table 1: Effect of Sinomenine on Cell Proliferation and Apoptosis in Preclinical Cancer Models

| Cell Line | Effect on Proliferation | Effect on Apoptosis | Key Molecular Targets |

|---|---|---|---|

| Malignant Glioma (U87, U251) | Inhibition, G0/G1 cell cycle arrest | Induction | Sirtuin 1, p53 |

| Hepatocellular Carcinoma (Hep3B, SMMC7721, Huh7) | Inhibition, G1 phase cell cycle arrest | Induction (caspase-dependent) | p21, Bcl-2, Bax, Caspases, Survivin |

| Retinoblastoma (WERI-RB-1, Y79) | Decreased | Promoted (dose-dependent) | PI3K, AKT, Bcl-2, Bax |

| Melanoma (B16-F10) | Inhibition | Promoted (dose-dependent) | Bax, Bcl-2, Caspase-3 |

| Non-small-cell Lung Cancer (NCI-H460) | Inhibition | Induction (mitochondrial-mediated) | Caspase-3, Caspase-9, Bax, Bcl-2 |

Influence on Cell Migration and Invasion

Sinomenine has been shown to inhibit the migration and invasion of various cell types, a crucial aspect of its anti-cancer and anti-inflammatory properties. In activated human monocytic THP-1 cells, sinomenine significantly inhibited invasion and migration in a concentration-dependent manner. scione.com This effect was associated with the downregulation of CD147, matrix metalloproteinase-2 (MMP-2), and MMP-9. scione.com

In the context of cancer, sinomenine has demonstrated potent anti-migratory and anti-invasive effects. In human lung adenocarcinoma cells (A549 and H1299), sinomenine suppressed migration and invasion at sub-toxic doses. spandidos-publications.com This was accompanied by a decrease in the mRNA levels of MMP-2, MMP-9, and EMMPRIN/CD147, and an increase in the expression of their inhibitors, RECK and TIMP-1/-2. spandidos-publications.com Furthermore, sinomenine was found to suppress the epithelial-mesenchymal transition (EMT) by increasing E-cadherin and decreasing vimentin (B1176767) expression. spandidos-publications.com In breast cancer cells, sinomenine inhibited migration and invasion by curbing the secretion of MMP-2 and vimentin. researchgate.net Studies on retinoblastoma cells have also shown that sinomenine significantly suppresses their migration and invasion capabilities. nih.gov

Table 2: Impact of Sinomenine on Cell Migration and Invasion

| Cell Type | Effect on Migration/Invasion | Key Molecular Mechanisms |

|---|---|---|

| Activated Human Monocytic THP-1 Cells | Inhibited | Downregulation of CD147, MMP-2, MMP-9 |

| Human Lung Adenocarcinoma (A549, H1299) | Suppressed | Downregulation of MMP-2, MMP-9, EMMPRIN/CD147; Upregulation of RECK, TIMP-1/-2; Suppression of EMT |

| Breast Cancer Cells (MDA-MB-231) | Inhibited | Inhibition of MMP-2 and vimentin secretion |

| Retinoblastoma Cells (WERI-RB-1, Y79) | Suppressed | De-activation of PI3K/AKT signaling |

Autophagy Modulation

Autophagy, a cellular degradation process, is another key pathway modulated by sinomenine. In cancer cells, the role of autophagy is complex, acting as a double-edged sword. mdpi.com Sinomenine and its derivatives have been shown to induce autophagic cell death in tumor cells. nih.govmdpi.com In melanoma B16-F10 cells, sinomenine was found to enhance autophagy, as evidenced by increased expression of Beclin-1 and the LC3II/LC3I ratio, and a decrease in p62/SQSTM1 levels. nih.gov This sinomenine-triggered autophagy was mediated by the inhibition of the PI3K/Akt/mTOR signaling pathway. nih.gov Similarly, in renal cancer cells, sinomenine was discovered to induce autophagy and cell death through the inhibition of the PI3K/Akt/mTOR pathway. karger.com A sinomenine ester derivative also induced autophagy in U251 glioblastoma cells by inhibiting the AKT/mTOR pathway. These findings suggest that modulating autophagy is a significant mechanism through which sinomenine exerts its anti-tumor effects.

Effects on Cellular Differentiation (e.g., Dendritic Cells, T-cells)

Sinomenine has been shown to exert significant immunomodulatory effects by influencing the differentiation pathways of key immune cells, particularly dendritic cells (DCs) and T-cells. capes.gov.br Preclinical studies have demonstrated that sinomenine can promote the differentiation of monocytes into immature dendritic cells. mdpi.com This is evidenced by the upregulation of the differentiation marker CD1a and the downregulation of the monocyte marker CD14 when monocytes are treated with granulocyte-macrophage colony-stimulating factor (GM-CSF) and Interleukin-4 (IL-4) in the presence of sinomenine. mdpi.com Similarly, another study reported that sinomenine could foster the differentiation of monocytes into DCs, which was associated with an increase in CD11a and CD32 expression. dntb.gov.ua

However, while promoting initial differentiation, sinomenine appears to impede the maturation of these dendritic cells. mdpi.com In the presence of lipopolysaccharide (LPS), a potent inducer of DC maturation, sinomenine treatment has been shown to blunt the expression of the maturation marker CD83. mdpi.com Furthermore, it reduces the expression of crucial co-stimulatory molecules such as CD86, B7-H1, and CD40. mdpi.com This inhibition of maturation is also linked to a decreased ability to stimulate T-cell responses, as sinomenine-treated DCs were found to impede the secretion of IL-2 and interferon-gamma (IFN-γ) by co-cultured CD4+ T-cells. mdpi.com

The influence of sinomenine extends to T-cell differentiation, where it appears to modulate the balance between different T-helper (Th) cell subsets. Research indicates that sinomenine can inhibit the expression of IFN-γ, a cytokine secreted by Th1 cells, and reduce the expression of T-bet, a key transcription factor for Th1 cell differentiation. nih.gov This suggests a potential shift away from a Th1-dominant response. nih.gov Moreover, sinomenine has been reported to regulate the balance between Th1/Th2 and Th17/Treg cells, further highlighting its role in orchestrating T-cell differentiation pathways. nih.gov Studies using induced pluripotent stem cells (iPSCs) have also shown that sinomenine can promote their differentiation into immature DCs that exhibit a higher capacity to induce the proliferation of regulatory T (Treg) cells. nih.govnih.gov These sinomenine-treated iPSC-derived immature DCs showed lower levels of IL-2 and IL-12 and higher levels of IL-10 and transforming growth factor-beta (TGF-β). nih.govnih.gov

| Cell Type | Marker/Cytokine | Effect of Sinomenine | Reference |

| Dendritic Cells | CD1a | Upregulation | mdpi.com |

| Dendritic Cells | CD14 | Decreased | mdpi.com |

| Dendritic Cells | CD83 | Reduction of expression | mdpi.com |

| Dendritic Cells | CD86 | Reduction of expression | mdpi.com |

| Dendritic Cells | CD40 | Reduction of expression | mdpi.com |

| T-cells | IL-2 | Impeded secretion | mdpi.com |

| T-cells | IFN-γ | Impeded secretion | mdpi.com |

| T-cells | T-bet | Reduced expression | nih.gov |

Macrophage Function and Phagocytosis

Macrophages are critical players in the innate immune system, with phagocytosis being one of their hallmark functions. frontiersin.org Preclinical evidence suggests that sinomenine can modulate various aspects of macrophage function, including their phagocytic capabilities. nih.gov One study observed that sinomenine enhanced the phagocytosis ability of macrophages, which was associated with the downregulation of IL-6 and TNF-α expression. While the direct mechanisms are still under investigation, the regulation of inflammatory cytokines appears to be linked to its effects on macrophage activity.

Beyond direct phagocytosis, sinomenine influences other critical macrophage functions such as migration and polarization. nih.gov It has been reported to inhibit the migration of macrophages. nih.gov The compound also plays a crucial role in regulating macrophage polarization, the process by which macrophages adopt distinct functional phenotypes (e.g., pro-inflammatory M1 or anti-inflammatory M2). nih.gov Sinomenine has been shown to inhibit M1 macrophage polarization. This effect is partly mediated through its interaction with the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR), which in turn inhibits downstream inflammatory signaling pathways. nih.gov

| Function | Effect of Sinomenine | Associated Molecular Changes | Reference |

| Phagocytosis | Enhanced ability | Downregulation of IL-6 and TNF-α | |

| Migration | Inhibited | - | nih.gov |

| Polarization | Inhibition of M1 polarization | Acts on α7nAChR | nih.gov |

| Apoptosis | Induced | Activation of ERK pathway |

Identification and Validation of Molecular Targets

Computational Approaches for Target Prediction

In the initial stages of investigation, computational tools play a pivotal role in narrowing down the vast landscape of potential molecular targets. These in silico methods provide a foundational roadmap for subsequent experimental studies.

Network pharmacology is a powerful approach that integrates data from multiple sources to construct complex networks of drug-target-disease interactions. scialert.netnih.gov For sinomenine (B1681799), researchers have utilized databases to predict its potential targets and then map these against targets known to be involved in specific diseases, such as rheumatoid arthritis and breast cancer. nih.govresearchgate.net This intersection analysis helps to identify a set of common targets that are likely to be modulated by sinomenine in the context of a particular pathology. researchgate.netmdpi.com For instance, in the context of inflammation, network pharmacology has identified key targets like JAK2, MMP9, PTGS2, JAK1, MPO, and JAK3. mdpi.comresearchgate.net Similarly, for breast cancer, this approach has pinpointed potential targets including MAPK1, NOS3, NR3C1, NOS1, and NOS2. researchgate.netnih.gov This method allows for the construction of "sinomenine-target-pathway" networks, visually representing the complex interplay between the compound, its targets, and the biological pathways they influence.

Table 1: Predicted Molecular Targets of Sinomenine Identified Through Network Pharmacology

| Disease Context | Predicted Molecular Targets |

|---|---|

| Inflammation | JAK2, MMP9, PTGS2, JAK1, MPO, JAK3 mdpi.comresearchgate.net |

| Breast Cancer | MAPK1, NOS3, NR3C1, NOS1, NOS2 researchgate.netnih.gov |

| Rheumatoid Arthritis | HSP90AA1, MAP3K3, F13A1, CTNNB1, HDAC6, ERBB2, KIT mdpi.com |

| Morphine Addiction | OPRM1, OPRD1, HTR3A, NOS1, CSNK2A1, MAOB, MMP9, MAPK8, BCHE, HSP90AA1, SRC, AR, CES1, OPRK1, HRH1 |

| Allergic Rhinitis | STAT3, EGFR, NFKB1, HIF1A, PTGS2, JAK1 nih.gov |

Following the identification of potential targets through network pharmacology, molecular docking simulations are employed to predict the binding affinity and interaction between sinomenine and these target proteins. frontiersin.org This computational technique models the three-dimensional structures of both the small molecule (sinomenine) and the protein target to predict how they might fit together. researchgate.netmdpi.com A lower binding energy score suggests a more stable and favorable interaction. frontiersin.org For example, molecular docking studies have shown that sinomenine can bind to key proteins in the JAK/STAT pathway, such as JAK1, STAT3, and PTGS2, primarily through hydrogen bonding and hydrophobic interactions. mdpi.com In the context of breast cancer, docking analyses have been used to further validate targets like MAPK1, NOS3, NR3C1, NOS1, and NOS2. researchgate.netdovepress.com Similarly, in studies related to rheumatoid arthritis, docking has confirmed potential interactions with targets like AKT1, EGFR, and MTOR. bmj.comdovepress.com

Table 2: Molecular Docking Results for Sinomenine with Predicted Target Proteins

| Target Protein | Disease Context | Binding Energy (kcal/mol) |

|---|---|---|

| OPRD1 | Morphine Addiction | -7.3 |

| OPRK1 | Morphine Addiction | -8.4 |

| OPRM1 | Morphine Addiction | -6.9 |

| AKT1 | Rheumatoid Arthritis | -7.68 bmj.com |

| EGFR | Rheumatoid Arthritis | -5.33 bmj.com |

| MTOR | Rheumatoid Arthritis | -4.77 bmj.com |

| JAK2 | Rheumatoid Arthritis | -3.25 bmj.com |

| GBP5 | Inflammation | -7.72 nih.gov |

| CCNE1 | Rheumatoid Arthritis | < -6.0 dovepress.com |

| ERBB2 | Rheumatoid Arthritis | < -6.0 dovepress.com |

| NOS3 | Rheumatoid Arthritis | < -6.0 dovepress.com |

| PI3K | Rheumatoid Arthritis | < -6.0 dovepress.com |

| PKN1 | Rheumatoid Arthritis | < -6.0 dovepress.com |

| RXRA | Rheumatoid Arthritis | < -6.0 dovepress.com |

Proteomics, the large-scale study of proteins, offers another avenue for identifying sinomenine's targets. nih.govmdpi.com By analyzing changes in protein expression in cells or tissues after treatment with sinomenine, researchers can identify proteins that are directly or indirectly affected by the compound. nih.gov One approach involves incubating total protein from cells with sinomenine and then using techniques like SDS-PAGE and mass spectrometry to identify the proteins that bind to the compound. nih.gov This has led to the identification of Guanylate-binding protein 5 (GBP5) as a direct binding target of sinomenine. nih.gov

Bioinformatic analysis of gene expression data from public databases, such as the Gene Expression Omnibus (GEO), is also crucial. bmj.comnih.gov By comparing gene expression profiles of diseased tissues with and without sinomenine treatment, differentially expressed genes (DEGs) can be identified. bmj.comresearchgate.net The intersection of these DEGs with the predicted targets of sinomenine provides a more refined list of potential therapeutic targets. bmj.comresearchgate.net

Molecular Docking Studies

Experimental Target Validation in Preclinical Settings

Computational predictions, while informative, must be confirmed through rigorous experimental validation in preclinical models. These experiments aim to demonstrate a direct interaction between sinomenine and its predicted targets and to observe the downstream functional consequences of this interaction.

In vitro target engagement studies are designed to confirm the physical interaction between a drug and its target protein within a cellular environment. crownbio.compromegaconnections.com Techniques like the cellular thermal shift assay (CETSA) can be used to verify that sinomenine directly binds to its target protein inside cells. nih.gov For example, CETSA has been used to confirm the binding of sinomenine to GBP5. nih.gov Furthermore, studies have shown that sinomenine can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in cell lines such as LPS-induced RAW 264.7 macrophages, providing functional evidence of target engagement. mdpi.comresearchgate.net In the context of rheumatoid arthritis, sinomenine has been shown to inhibit cytokine secretion and promote apoptosis in fibroblast-like synoviocytes. dovepress.comresearchgate.net

Once a target is validated, researchers investigate how sinomenine affects the expression of the corresponding gene and related downstream pathways. Real-time PCR and Western blot are common methods used to measure changes in mRNA and protein levels, respectively. dovepress.comtandfonline.com

Studies have demonstrated that sinomenine can significantly regulate the expression of several key genes:

MAPK1: Sinomenine treatment has been shown to affect the expression of MAPK1 in breast cancer cells. researchgate.nettandfonline.com The MAPK signaling pathway is known to be involved in cancer cell proliferation and apoptosis. tandfonline.com

NOS3: The expression of endothelial nitric oxide synthase (eNOS or NOS3) is upregulated by sinomenine. dovepress.comresearchgate.net This is significant as NOS3 is involved in pathways related to autophagy and signaling cascades like PI3K/AKT. researchgate.net In breast cancer cells, sinomenine treatment also leads to an increased expression of NOS3. dovepress.comtandfonline.com

NR3C1: In breast cancer cell lines and xenograft models, sinomenine has been found to upregulate the expression of the glucocorticoid receptor (NR3C1) at both the mRNA and protein levels. researchgate.netdovepress.comresearchgate.net This is noteworthy as NR3C1 expression is often lower in breast cancer tissues compared to normal tissues. researchgate.netdovepress.com

NOS1: Sinomenine has been shown to downregulate the expression and activity of neuronal nitric oxide synthase (NOS1). NOS1 is implicated in various cellular processes, and its inhibition can affect immune responses. escholarship.orgcreative-biolabs.com

NOS2: Inducible nitric oxide synthase (NOS2) is a pro-inflammatory mediator, and sinomenine has been observed to inhibit its expression. jst.go.jpnih.gov This inhibition is a key part of its anti-inflammatory effects. jst.go.jp However, some studies on human macrophages have noted that NOS2 expression can be low or absent in response to certain inflammatory stimuli. ub.edu

Table 3: Regulation of Gene Expression by Sinomenine

| Gene | Effect of Sinomenine | Cell/Tissue Model |

|---|---|---|

| MAPK1 | Regulated | Breast cancer cells researchgate.nettandfonline.com |

| NOS3 | Upregulated | Breast cancer cells, Rheumatoid arthritis models dovepress.comdovepress.comtandfonline.comresearchgate.net |

| NR3C1 | Upregulated | Breast cancer cells and xenografts researchgate.netdovepress.comresearchgate.net |

| NOS1 | Downregulated | Models of morphine addiction |

| NOS2 | Inhibited | Models of inflammation jst.go.jpnih.gov |

Protein-Protein Interaction (PPI) Analysis

Protein-protein interaction (PPI) analysis is a powerful tool used to understand the complex interplay of proteins within a biological system. In the context of Sinomenine research, PPI networks are constructed to map the interactions between the compound's potential targets. These networks reveal key proteins and signaling pathways that are modulated by Sinomenine.

For instance, in the context of its anti-inflammatory effects, a PPI network constructed from the core targets of Sinomenine in various inflammatory diseases revealed a network of 6 nodes and 22 edges. mdpi.com The key proteins identified in this network, ranked by their degree of interaction, were JAK2, MMP9, PTGS2, JAK1, MPO, and JAK3. mdpi.com This analysis strongly suggests that the JAK/STAT signaling pathway is a primary target for Sinomenine's anti-inflammatory activity. mdpi.comnih.gov

Similarly, in breast cancer research, a PPI network analysis of 20 predicted targets of Sinomenine identified 18 nodes and 56 relationships. tandfonline.com The top-ranking proteins in this network included MAPK3, MAPK1, CREB1, MAPK14, NOS3, NR3C1, AR, MAPK12, NOS1, and NOS2. tandfonline.com Further analysis combining these results with molecular docking data pinpointed MAPK1, NOS3, NR3C1, NOS1, and NOS2 as putative targets of Sinomenine in breast cancer treatment. tandfonline.comnih.gov

In studies related to synovitis, a PPI network for Sinomenine's targets was constructed with 18 nodes and 29 edges. imrpress.com This analysis highlighted OPRD1, CHRM1, and DAMGO as significant proteins related to Sinomenine's action against synovitis. imrpress.com

Furthermore, research into Sinomenine's potential for treating morphine addiction involved a PPI analysis that identified 15 overlapping targets. GeneMANIA analysis revealed that 37.94% of these targets shared protein domains and 19.64% had physical interactions.

These examples demonstrate the utility of PPI analysis in identifying clusters of interacting proteins that are likely to be central to Sinomenine's therapeutic effects in various diseases.

Table 1: Key Protein Targets of Sinomenine Identified Through PPI Analysis in Different Disease Models

| Disease Model | Key Protein Targets Identified | Reference |

| Inflammation | JAK2, MMP9, PTGS2, JAK1, MPO, JAK3 | mdpi.com |

| Breast Cancer | MAPK1, NOS3, NR3C1, NOS1, NOS2 | tandfonline.comnih.gov |

| Synovitis | OPRD1, CHRM1, DAMGO | imrpress.com |

| Rheumatoid Arthritis | AKT1, EGFR, MTOR, JAK2, NOS3, IL2, IL6, MMP9, MAPK8, HSP90AA1 | researchgate.net |

| Morphine Addiction | OPRD1, OPRK1, NOS1, OPRM1, SRC | |

| Diabetic Nephropathy | IL-1β, TNF-α, IL-6 | mdpi.com |

This table is interactive. You can sort the columns by clicking on the headers.

Implications for Target-Based Drug Discovery

The identification of specific molecular targets for Sinomenine has profound implications for target-based drug discovery. By understanding which proteins and pathways Sinomenine interacts with, researchers can move from a broader understanding of its effects to a more precise, mechanism-driven approach to drug development.

The knowledge gleaned from PPI analysis and subsequent validation studies provides a solid foundation for several key areas of drug discovery:

Rational Drug Design: With identified targets like JAK2, MAPK1, and various opioid receptors, medicinal chemists can design and synthesize novel Sinomenine derivatives with enhanced potency and selectivity for these specific proteins. nih.gov This approach aims to maximize therapeutic efficacy while minimizing off-target effects.

Biomarker Development: The identified target proteins can serve as potential biomarkers to predict patient response to Sinomenine treatment. For example, the expression levels of NR3C1 in breast cancer tissue could potentially indicate the likelihood of a positive therapeutic outcome with Sinomenine. tandfonline.comnih.gov

Drug Repurposing: Understanding the molecular targets of Sinomenine can suggest new therapeutic applications for the compound. For instance, its modulation of inflammatory pathways and opioid receptors suggests its potential use in a wider range of inflammatory and pain-related disorders than traditionally recognized. patsnap.com

Combination Therapies: Knowledge of Sinomenine's targets allows for the rational design of combination therapies. By combining Sinomenine with other drugs that target different nodes in the same or complementary pathways, it may be possible to achieve synergistic effects and overcome drug resistance.

Preclinical Efficacy Studies and Disease Models

In vitro Models of Pharmacological Activity

Cell Line Studies

Sinomenine (B1681799) has been investigated across a variety of cell lines to elucidate its pharmacological activities, particularly in the contexts of cancer and inflammation.

In PC12 cells , a rat pheochromocytoma cell line often used in neurological studies, sinomenine has demonstrated protective effects against oxygen-glucose deprivation-reperfusion (OGD-R) induced cell death. nih.gov Pretreatment with sinomenine significantly attenuated this cytotoxicity in a concentration-dependent manner. nih.gov It has also been shown to protect PC12 cells from hydrogen peroxide-induced cytotoxicity and oxidative stress. researchgate.netnih.gov Furthermore, studies have indicated that sinomenine can mediate the downregulation of cyclooxygenase-2 (COX-2) expression and prostaglandin (B15479496) E2 (PGE2) production in PC-12 cells by suppressing NF-κB activity. spandidos-publications.com

The RAW264.7 murine macrophage cell line is a common model for studying inflammation. In lipopolysaccharide (LPS)-induced RAW264.7 cells, sinomenine has been shown to significantly inhibit the expression of inflammatory factors such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). mdpi.comfrontiersin.org Some studies have found its inhibitory effects to be comparable to the positive control, dexamethasone. mdpi.com Sinomenine has also been observed to promote the apoptosis of RAW264.7 cells and inhibit their migration. frontiersin.org It can induce apoptosis in mature osteoclasts derived from RAW264.7 cells via caspase-3 activation. nih.gov

In the realm of oncology, sinomenine's effects on breast cancer cells have been a subject of research. Studies on MDA-MB-231 and 4T1 breast cancer cells have shown that sinomenine hydrochloride (SH) can inhibit their migration and invasion abilities. oncotarget.com Sinomenine has been found to suppress the proliferation, invasion, and migration of MDA-MB-231 and 4T1 cells. karger.com It also reduced the percentage of CD44+/CD24- breast cancer stem cells and the expression of related genes in both MCF-7 and MDA-MB-231 cells. karger.comamegroups.cn Furthermore, sinomenine hydrochloride was reported to inhibit the proliferation of MDA-MB-231 and MCF-7 cells. tandfonline.com

Regarding Non-Small Cell Lung Cancer (NSCLC) cells , sinomenine has demonstrated inhibitory effects. In the A549 human lung cancer cell line, sinomenine has been shown to exert dose-dependent cytotoxicity and induce apoptosis. researchgate.netspandidos-publications.com It also inhibited the invasion of A549 cells, potentially through the STAT3 signaling pathway. researchgate.netspandidos-publications.com Research on NCI-H460 cells indicated that sinomenine inhibited proliferation in a dose- and time-dependent manner. karger.comajol.info Additionally, sinomenine has been found to inhibit NSCLC cell growth by reducing hexokinase II (HK2)-mediated glycolysis. nih.gov

Interactive Data Table: Effects of Sinomenine on Various Cell Lines

| Cell Line | Model | Key Findings | References |

|---|---|---|---|

| PC12 | Neurological Damage | Protective against OGD-R induced cell death; Protects against H2O2-induced cytotoxicity. | nih.govresearchgate.netnih.gov |

| RAW264.7 | Inflammation | Inhibits expression of NO, TNF-α, IL-6; Promotes apoptosis and inhibits migration. | mdpi.comfrontiersin.orgfrontiersin.org |

| Breast Cancer Cells (MDA-MB-231, 4T1, MCF-7) | Cancer | Inhibits migration, invasion, and proliferation; Reduces cancer stem cell populations. | oncotarget.comkarger.comamegroups.cntandfonline.com |

| NSCLC Cells (A549, NCI-H460) | Cancer | Induces apoptosis and cytotoxicity; Inhibits invasion and proliferation. | karger.comresearchgate.netspandidos-publications.comajol.infonih.gov |

Organ Bath Studies (e.g., Rat Aorta Ring Strips for Vasorelaxation)

Organ bath studies utilizing rat aorta ring strips have been instrumental in characterizing the vascular effects of sinomenine. These in vitro experiments have consistently demonstrated the vasorelaxant properties of this alkaloid.

In norepinephrine (B1679862) (NE)-induced vasoconstricted rat aorta rings, sinomenine produced a concentration-dependent relaxation. nih.govresearchgate.netnih.gov It was also effective in attenuating vasoconstriction induced by potassium chloride (KCl) and phorbol (B1677699) 12,13-dibutyrate (PDB), a protein kinase C (PK-C) activator. researchgate.netnih.gov

The mechanisms underlying sinomenine's vasorelaxant effects are multifaceted. Studies have indicated the involvement of both endothelium-dependent and endothelium-independent pathways. The vasorelaxation induced by sinomenine was significantly attenuated by N(G)-monomethyl-L-arginine acetate (B1210297) (L-NMMA), a nitric oxide (NO) synthase inhibitor, and indomethacin, a cyclooxygenase inhibitor. nih.govnih.gov This suggests that sinomenine's action is partially mediated by the release of endothelium-derived relaxing factors (EDRF), specifically NO and prostacyclin (PGI2). nih.gov

Furthermore, the inhibitory effect of nicardipine, a Ca2+ channel antagonist, on sinomenine-induced vasorelaxation points to the involvement of Ca2+ channel inhibition in the smooth muscle cells. nih.govnih.gov The reduction of the vasorelaxant effect by staurosporine, a PK-C inhibitor, also suggests a role for the inhibition of protein kinase C activity. nih.gov

Interestingly, the vasodilating potency of sinomenine has been observed to decrease with age in rats. davidpublisher.com

Interactive Data Table: Vasorelaxant Effects of Sinomenine on Rat Aorta

| Agonist | Effect of Sinomenine | Key Mechanistic Insights | References |

|---|---|---|---|

| Norepinephrine (NE) | Concentration-dependent relaxation | Mediated by NO and PGI2 release, Ca2+ channel inhibition, and PK-C inhibition. | nih.govresearchgate.netnih.gov |

| Potassium Chloride (KCl) | Attenuation of vasoconstriction | Suggests inhibition of voltage-gated Ca2+ channels. | researchgate.netnih.gov |

| Phorbol 12,13-dibutyrate (PDB) | Attenuation of vasoconstriction | Indicates inhibition of protein kinase C (PK-C) activity. | researchgate.netnih.gov |

In vivo Animal Models of Disease

Autoimmune/Inflammatory Disease Models (e.g., Rheumatoid Arthritis Models)

Sinomenine has been extensively evaluated in various animal models of rheumatoid arthritis (RA), demonstrating significant therapeutic potential. In the collagen-induced arthritis (CIA) mouse model, sinomenine treatment has been shown to regulate the secretion of multiple inflammatory cytokines, including IL-6, TNF-α, and IL-1β, both in vivo and in vitro. frontiersin.org Histological analysis of the ankle joints of CIA mice treated with sinomenine revealed less inflammatory cell infiltration and synovial hyperplasia. frontiersin.org

In a collagen type II antibody (CII Ab)-induced arthritis (CAIA) mouse model, sinomenine significantly reduced mechanical hypersensitivity during both the peak inflammatory and post-inflammatory phases. nih.gov Notably, repeated administration did not lead to tolerance. nih.gov

In the adjuvant-induced arthritis (AA) rat model, another widely used model for RA, sinomenine has been shown to downregulate the mRNA expression of inflammatory cytokines like TNF-α and IL-1 by inhibiting NF-κB binding activity. scitechnol.com It also reduced paw swelling and the polyarthritis index in AA rats. scitechnol.com Furthermore, sinomenine treatment in AA rats led to a decrease in the expression of MyD88, TLR2/TLR4, TNF-α, IL-1β, and IL-6 in synovial tissue. mdpi.com

Studies using a rat RA model also showed that a transdermal formulation of sinomenine could significantly reduce the symptoms of joint swelling. mdpi.com

Interactive Data Table: Efficacy of Sinomenine in Animal Models of Rheumatoid Arthritis

| Animal Model | Key Pathological Features | Effects of Sinomenine | References |

|---|---|---|---|

| Collagen-Induced Arthritis (CIA) Mouse | Inflammatory cell infiltration, synovial hyperplasia, cytokine dysregulation. | Reduced inflammation, regulated cytokine secretion (IL-6, TNF-α, IL-1β). | frontiersin.org |

| Collagen Antibody-Induced Arthritis (CAIA) Mouse | Mechanical hypersensitivity. | Alleviated mechanical hypersensitivity without inducing tolerance. | nih.gov |

| Adjuvant-Induced Arthritis (AA) Rat | Paw swelling, polyarthritis, increased inflammatory cytokines. | Reduced paw swelling and arthritis index, downregulated TNF-α and IL-1 expression. | scitechnol.com |

Cancer Xenograft Models

The anti-tumor efficacy of sinomenine has been validated in several cancer xenograft models. In a melanoma xenograft mouse model using B16-F10 cells, sinomenine treatment resulted in a remarkable decrease in tumor volume and weight. nih.gov Immunohistochemistry revealed a significant reduction in the expression of proliferation-associated proteins Ki67 and PCNA in the tumor tissues of treated mice. nih.gov

For breast cancer, an orthotopic mouse model using 4T1 cells and an experimental mouse model with MDA-MB-231-luc cells both demonstrated that sinomenine hydrochloride could suppress metastasis. oncotarget.com

In the context of non-small cell lung cancer, sinomenine showed a profound inhibitory effect on HCC827 and H1975 xenograft mouse models. karger.comnih.gov It was found to inhibit tumor development by reducing HK2-mediated glycolysis. nih.gov

Studies on colon cancer xenograft models in nude mice have also shown that sinomenine significantly inhibits tumor growth. mdpi.comspandidos-publications.com In a model using SW1116 cells, sinomenine treatment significantly increased the tumor inhibition rate, with higher doses approaching the efficacy of the standard chemotherapeutic drug 5-FU. spandidos-publications.com

Furthermore, sinomenine has demonstrated anti-tumor activity in a U87 glioma xenograft model and has been shown to enhance the sensitivity of cervical cancer to radiotherapy in a mouse xenograft model. mdpi.comnih.gov

Interactive Data Table: Anti-Tumor Effects of Sinomenine in Xenograft Models

| Cancer Type | Cell Line Used | Key Findings | References |

|---|---|---|---|

| Melanoma | B16-F10 | Decreased tumor volume and weight; Reduced expression of Ki67 and PCNA. | nih.gov |

| Breast Cancer | 4T1, MDA-MB-231 | Suppressed metastasis. | oncotarget.com |

| Non-Small Cell Lung Cancer | HCC827, H1975 | Inhibited tumor growth by reducing glycolysis. | karger.comnih.gov |

| Colon Cancer | SW1116, LoVo | Inhibited tumor growth; Induced apoptosis. | ajol.infomdpi.comspandidos-publications.com |

| Glioma | U87 | Impeded tumor growth. | mdpi.com |

| Cervical Cancer | Not specified | Enhanced sensitivity to radiotherapy. | nih.gov |

Neuroprotective Models

Sinomenine has shown promise in various animal models of neurological disorders, exhibiting significant neuroprotective effects. In a mouse model of Parkinson's disease (PD) induced by MPTP, sinomenine administration improved motor skills and promoted the survival of dopaminergic neurons in the substantia nigra. researchgate.nettandfonline.com The neuroprotective effect in this model is suggested to be mediated through the inhibition of the PI3K/AKT/mTOR pathway, leading to enhanced autophagy. researchgate.nettandfonline.com

In a weight-drop model of traumatic brain injury (TBI) in mice, sinomenine treatment significantly improved motor performance and alleviated cerebral edema. frontiersin.orgnih.gov The mechanism appears to involve the activation of the Nrf2-antioxidant response element (ARE) pathway, leading to reduced oxidative stress and neuronal apoptosis. frontiersin.orgnih.gov

Sinomenine has also been investigated in models of cerebral ischemia. In rats with middle cerebral artery occlusion (MCAO), sinomenine has shown benefits. nih.govfrontiersin.org It has been found to rapidly penetrate the brain and exert its effects. frontiersin.org

Furthermore, sinomenine is considered a potential agent for the prevention and/or treatment of a variety of central nervous system (CNS) disorders, including Alzheimer's disease, epilepsy, and multiple sclerosis, based on its performance in various animal models. researchgate.netfrontiersin.org

Interactive Data Table: Neuroprotective Effects of Sinomenine in Animal Models

| Disease Model | Key Pathological Features | Effects of Sinomenine | Proposed Mechanism | References |

|---|---|---|---|---|

| Parkinson's Disease (MPTP-induced) | Loss of dopaminergic neurons, motor deficits. | Improved motor function, promoted neuronal survival. | Inhibition of PI3K/AKT/mTOR pathway, enhanced autophagy. | researchgate.nettandfonline.com |

| Traumatic Brain Injury (Weight-drop) | Cerebral edema, motor deficits, neuronal apoptosis, oxidative stress. | Alleviated edema, improved motor performance, reduced apoptosis and oxidative stress. | Activation of Nrf2-ARE pathway. | frontiersin.orgnih.gov |

| Cerebral Ischemia (MCAO) | Brain infarction, neuronal damage. | Neuroprotective effects. | Inhibition of acid-sensing ion channels and L-type calcium channels. | nih.govfrontiersin.org |

Assessment of Pharmacodynamic Endpoints in Preclinical Models

The evaluation of sinomenine's efficacy in preclinical allergic models involves the assessment of specific pharmacodynamic endpoints. These endpoints provide measurable evidence of the compound's biological activity and its impact on the disease process at both a systemic and cellular level. The primary methods include measuring biomarker responses in animal tissues and observing the cellular and molecular changes that occur following treatment.

Biomarker Responses in Animal Tissues

In preclinical studies, sinomenine administration leads to significant changes in various biomarkers associated with allergic inflammation. These biomarkers are typically measured in serum and affected tissues, such as the nasal mucosa or skin.

In the ovalbumin-induced allergic rhinitis mouse model, treatment with sinomenine resulted in a significant decrease in the serum levels of anti-OVA specific Immunoglobulin E (IgE) and Interleukin-4 (IL-4). spandidos-publications.comnih.gov IgE is a key antibody involved in allergic responses, while IL-4 is a Th2 cytokine that promotes IgE production. nih.gov Conversely, the expression of Transforming Growth Factor-β (TGF-β) in both the serum and nasal mucosa was increased following sinomenine treatment. spandidos-publications.comnih.gov TGF-β is a regulatory cytokine that can suppress Th2 responses. nih.gov

In models of atopic dermatitis, sinomenine has also demonstrated effects on inflammatory mediators. nih.govmdpi.com Furthermore, studies on mast cells have shown that sinomenine can induce the release of histamine (B1213489) and β-hexosaminidase, which are key markers of mast cell degranulation. nih.gov It also affects the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govtandfonline.com

| Biomarker | Disease Model | Effect of Sinomenine Treatment | Source |

|---|---|---|---|

| Anti-OVA IgE | Allergic Rhinitis (Mouse) | Decreased in serum | spandidos-publications.comnih.gov |

| IL-4 | Allergic Rhinitis (Mouse) | Decreased in serum | spandidos-publications.comnih.gov |

| TGF-β | Allergic Rhinitis (Mouse) | Increased in serum and nasal mucosa | spandidos-publications.comnih.gov |

| Histamine | Mast Cells (in vitro) | Increased release | nih.gov |

| β-hexosaminidase | Mast Cells (in vitro) | Increased release | nih.gov |

| IL-6 | Mast Cells (in vitro) | Increased release | nih.gov |

| TNF-α | Various inflammatory models | Decreased production | tandfonline.com |

| IL-1β | Various inflammatory models | Decreased production | tandfonline.com |

Cellular and Molecular Changes in Preclinical Disease Models

Sinomenine induces several cellular and molecular changes that underpin its therapeutic effects in preclinical models of allergic diseases. A primary cellular event observed is the reduction of eosinophil infiltration in the nasal mucosa of allergic rhinitis mouse models. spandidos-publications.comnih.gov Eosinophils are key inflammatory cells in allergic reactions, and their reduced presence indicates a dampening of the inflammatory response.

At the molecular level, sinomenine's mechanism of action is linked to the modulation of key signaling pathways. In allergic rhinitis models, the immunosuppressive effect is suggested to result from the upregulation of TGF-β, which in turn downregulates the Th2 response. nih.gov In mast cells, sinomenine has been shown to induce the production of inositol-1,4,5-trisphosphate (IP3) and increase intracellular calcium levels, leading to degranulation. nih.gov This process involves the phosphorylation of proteins such as sarcoma (Src), phospholipase C (PLC)-γ1, and the IP3 receptor. nih.gov